molecular formula C9H11Cl2N B11731329 2-(2,6-Dichlorophenyl)propan-2-amine CAS No. 74702-91-3

2-(2,6-Dichlorophenyl)propan-2-amine

Cat. No.: B11731329
CAS No.: 74702-91-3
M. Wt: 204.09 g/mol
InChI Key: DRCMIKCSLJQIFX-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)propan-2-amine is a chemical compound with the molecular formula C9H12Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a propan-2-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)propan-2-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable amine under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis

2-(2,6-Dichlorophenyl)propan-2-amine serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the development of pharmaceuticals and agrochemicals due to its unique structural properties that allow for further chemical modifications.

Biological Research

This compound has been studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. Its potential applications include:

  • Mood Disorders : Research indicates that it may exhibit antidepressant-like effects, making it a candidate for treating depression and anxiety disorders.
  • Attention Deficit Hyperactivity Disorder (ADHD) : The compound's stimulant-like properties suggest possible use in managing ADHD symptoms.

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound can alter behavioral patterns in animal models. Notable findings include:

Study FocusResult
Antidepressant EffectsSignificant reduction in depressive behaviors in rodent models
Stimulant PropertiesIncreased locomotor activity observed

Case Study 1: Antidepressant Effects

A study conducted on rodent models assessed the antidepressant-like effects of this compound using the Forced Swim Test (FST) and Tail Suspension Test (TST). Results indicated:

  • FST : Reduced immobility time (indicative of antidepressant activity).
  • TST : Increased struggle time (further supporting antidepressant potential).

Case Study 2: Neurotransmitter Interaction

Research highlighted the compound's ability to increase dopamine release and enhance norepinephrine signaling. This suggests its potential role in modulating mood and cognitive functions.

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of the dichlorophenyl moiety.
  • Coupling with propan-2-amine.
  • Purification and characterization of the final product.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)propan-2-amine: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    2-(2,6-Difluorophenyl)propan-2-amine: Fluorine atoms instead of chlorine atoms.

    2-(2,6-Dimethylphenyl)propan-2-amine: Methyl groups instead of chlorine atoms.

Uniqueness

2-(2,6-Dichlorophenyl)propan-2-amine is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms can also affect the compound’s physicochemical properties, such as solubility and stability.

Biological Activity

2-(2,6-Dichlorophenyl)propan-2-amine, also known as Dichloropropanamine , is a compound that has garnered attention in pharmacological research due to its significant biological activity, particularly within the central nervous system (CNS). This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H11Cl2NC_9H_{11}Cl_2N, with a molecular weight of approximately 204.10 g/mol . The compound features a dichlorophenyl group attached to a propan-2-amine backbone, which is crucial for its biological activity. The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring enhances its reactivity and interaction with biological targets.

Research indicates that this compound primarily interacts with neurotransmitter systems in the brain, particularly those involving dopamine and norepinephrine . These interactions suggest potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD). The compound has demonstrated stimulant-like effects in various animal models, indicating its capacity to modulate behavioral responses.

Interaction with Neurotransmitter Systems

The following table summarizes key neurotransmitter interactions observed with this compound:

Neurotransmitter Effect Study Reference
DopamineIncreased release
NorepinephrineEnhanced signaling
SerotoninModulation of uptake

Pharmacological Studies

Pharmacological evaluations have shown that this compound can effectively alter behavioral patterns in animal studies. For instance, it has been tested for its antidepressant properties and has shown promise as a stimulant. These findings are critical for developing new therapeutic agents targeting CNS disorders.

Case Study: Antidepressant Effects

A notable study investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages over a two-week period. Behavioral assessments included:

  • Forced Swim Test (FST) : Reduced immobility time.
  • Tail Suspension Test (TST) : Increased struggle time.

These results underscore the compound's potential as a treatment for depressive disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions that allow for the modification of its structure to enhance biological activity or alter pharmacokinetic properties. Alternative synthetic pathways may also yield derivatives with improved efficacy or reduced side effects.

Synthetic Pathways Overview

The synthesis generally follows these steps:

  • Formation of the dichlorophenyl moiety.
  • Coupling with propan-2-amine.
  • Purification and characterization of the final product.

Comparative Analysis with Similar Compounds

To understand its biological activity better, it is useful to compare this compound with structurally similar compounds. The following table highlights some relevant compounds and their similarity indices:

Compound Name CAS Number Similarity Index
1-(4-Chlorophenyl)cyclopropanamine72934-36-20.91
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine1212064-17-90.89
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride1216497-60-70.88

These compounds exhibit varying degrees of biological activity based on their structural differences, particularly concerning their substituents on the phenyl ring.

Properties

CAS No.

74702-91-3

Molecular Formula

C9H11Cl2N

Molecular Weight

204.09 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)propan-2-amine

InChI

InChI=1S/C9H11Cl2N/c1-9(2,12)8-6(10)4-3-5-7(8)11/h3-5H,12H2,1-2H3

InChI Key

DRCMIKCSLJQIFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1Cl)Cl)N

Origin of Product

United States

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